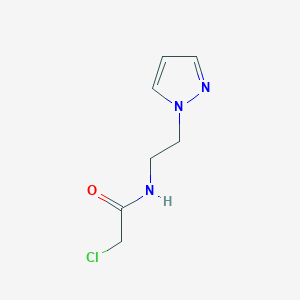![molecular formula C14H20N4S B7588324 N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETP-46464 and is known for its ability to inhibit the activity of a specific protein known as poly(ADP-ribose) polymerase (PARP).
作用机制
ETP-46464 inhibits the activity of N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine, an enzyme that plays a crucial role in the repair of DNA damage. This compound is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the recruitment of DNA repair factors to the site of DNA damage and facilitates the repair of the damaged DNA. By inhibiting this compound activity, ETP-46464 prevents the repair of DNA damage and leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, increased DNA damage, and increased cell death in cancer cells. ETP-46464 has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. Additionally, ETP-46464 has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons and improving motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
ETP-46464 has several advantages for lab experiments, including its ability to inhibit N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine activity and induce DNA damage, making it a useful tool for studying the DNA damage response. However, ETP-46464 also has several limitations, including its potential toxicity and off-target effects. Additionally, ETP-46464 may not be suitable for all types of experiments, and researchers must carefully consider the potential effects of ETP-46464 on their specific experimental system.
未来方向
There are several future directions for the study of ETP-46464, including the development of more potent and selective N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine inhibitors, the investigation of ETP-46464 in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases. Additionally, further research is needed to better understand the mechanism of action of ETP-46464 and its effects on various cellular processes. Overall, the study of ETP-46464 has the potential to lead to significant advancements in the treatment of various diseases and the understanding of cellular processes.
合成方法
The synthesis of ETP-46464 is a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the preparation of 4-methylthieno[2,3-d]pyrimidin-2-amine, which is then reacted with 1-bromo-4-(ethylamino)butane to form N-(4-(ethylamino)butyl)-4-methylthieno[2,3-d]pyrimidin-2-amine. This intermediate compound is then reacted with 4-chloromethylpiperidine hydrochloride to form the final product, N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine.
科学研究应用
ETP-46464 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. The inhibition of N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine by ETP-46464 has been shown to have a significant impact on the DNA damage response, leading to increased cell death in cancer cells. ETP-46464 has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. Additionally, ETP-46464 has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function.
属性
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-2-18-6-3-11(4-7-18)9-15-13-12-5-8-19-14(12)17-10-16-13/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBRQZCTGFPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)


![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)